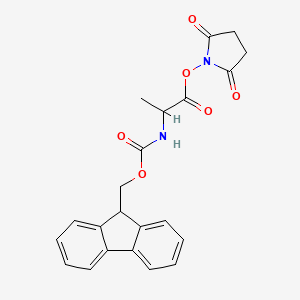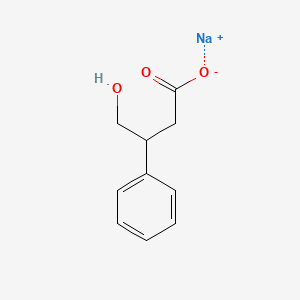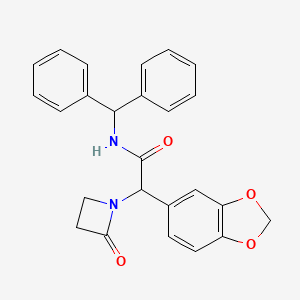![molecular formula C15H13ClN2O4 B12498189 1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)
1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamoyl group, and a pyridine ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the chlorination of 2-methylphenylamine to produce 3-chloro-2-methylphenylamine. This intermediate is then reacted with isocyanates to form the corresponding carbamoyl derivative. The final step involves the coupling of this intermediate with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID stands out due to its unique combination of functional groups. Similar compounds include:
3-chloro-2-methylphenylcarbamate: Lacks the pyridine ring, resulting in different chemical properties and applications.
6-oxopyridine-3-carboxylic acid: Does not have the chlorinated aromatic ring or the carbamoyl group, leading to different reactivity and biological activities.
Eigenschaften
Molekularformel |
C15H13ClN2O4 |
|---|---|
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(16)3-2-4-12(9)17-13(19)8-18-7-10(15(21)22)5-6-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
InChI-Schlüssel |
PUDLIOHOOBKQHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)

![N-benzyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B12498138.png)

![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)

![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)


